Cas no 105495-14-5 (1,2,5,6,7,8-hexahydroazocin-2-one)

1,2,5,6,7,8-hexahydroazocin-2-one 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Azocinone, 5,6,7,8-tetrahydro-, (Z)-
- 2,3,4,5-tetrahydro-1H-azocin-8-one
- 1,2,5,6,7,8-hexahydroazocin-2-one
- EN300-817888
- (Z)-5,6,7,8-Tetrahydroazocin-2(1H)-one
- (6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one
- AKOS006356422
- SCHEMBL541181
- 105495-14-5
-
- MDL: MFCD19220060
- インチ: InChI=1S/C7H11NO/c9-7-5-3-1-2-4-6-8-7/h3,5H,1-2,4,6H2,(H,8,9)/b5-3-
- InChIKey: VKJBICQSBBONRC-HYXAFXHYSA-N
- ほほえんだ: C1CCNC(=O)C=CC1
計算された属性
- せいみつぶんしりょう: 125.084063974g/mol
- どういたいしつりょう: 125.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
1,2,5,6,7,8-hexahydroazocin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-817888-0.1g |
1,2,5,6,7,8-hexahydroazocin-2-one |
105495-14-5 | 95.0% | 0.1g |
$337.0 | 2025-02-21 | |
Enamine | EN300-817888-0.25g |
1,2,5,6,7,8-hexahydroazocin-2-one |
105495-14-5 | 95.0% | 0.25g |
$481.0 | 2025-02-21 | |
Enamine | EN300-817888-0.5g |
1,2,5,6,7,8-hexahydroazocin-2-one |
105495-14-5 | 95.0% | 0.5g |
$758.0 | 2025-02-21 | |
Aaron | AR007X1T-500mg |
2(1H)-Azocinone, 5,6,7,8-tetrahydro-, (Z)- |
105495-14-5 | 95% | 500mg |
$1068.00 | 2025-02-14 | |
1PlusChem | 1P007WTH-2.5g |
2(1H)-Azocinone, 5,6,7,8-tetrahydro-, (Z)- |
105495-14-5 | 95% | 2.5g |
$2414.00 | 2023-12-26 | |
Enamine | EN300-817888-5.0g |
1,2,5,6,7,8-hexahydroazocin-2-one |
105495-14-5 | 95.0% | 5.0g |
$2816.0 | 2025-02-21 | |
Enamine | EN300-817888-0.05g |
1,2,5,6,7,8-hexahydroazocin-2-one |
105495-14-5 | 95.0% | 0.05g |
$226.0 | 2025-02-21 | |
Enamine | EN300-817888-1g |
1,2,5,6,7,8-hexahydroazocin-2-one |
105495-14-5 | 95% | 1g |
$971.0 | 2023-09-02 | |
Enamine | EN300-817888-10g |
1,2,5,6,7,8-hexahydroazocin-2-one |
105495-14-5 | 95% | 10g |
$4176.0 | 2023-09-02 | |
Aaron | AR007X1T-1g |
2(1H)-Azocinone, 5,6,7,8-tetrahydro-, (Z)- |
105495-14-5 | 95% | 1g |
$1361.00 | 2025-02-14 |
1,2,5,6,7,8-hexahydroazocin-2-one 関連文献
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
1,2,5,6,7,8-hexahydroazocin-2-oneに関する追加情報
Compound CAS No. 105495-14-5: 1,2,5,6,7,8-Hexahydroazocin-2-one
The compound with CAS No. 105495-14-5, commonly referred to as 1,2,5,6,7,8-hexahydroazocin-2-one, is a unique bicyclic structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the azocine family, which is a class of bicyclic compounds characterized by their fused ring systems and potential for bioactivity. Recent studies have highlighted its role in drug discovery and its potential applications in therapeutic interventions.
1,2,5,6,7,8-Hexahydroazocin-2-one is notable for its rigid bicyclic framework, which provides a platform for various functional groups to be incorporated. This structural feature enhances its versatility in chemical synthesis and biological interactions. The compound's saturated ring system contributes to its stability and makes it an attractive candidate for further modification in medicinal chemistry.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 1,2,5,6,7,8-hexahydroazocin-2-one and its derivatives. Researchers have employed catalytic asymmetric approaches to construct the bicyclic core with high enantioselectivity. These methods not only streamline the synthesis process but also pave the way for exploring stereochemical effects on biological activity.
The pharmacological profile of 1,2,5,6,7,8-hexahydroazocin-2-one has been extensively studied in preclinical models. Early findings suggest that this compound exhibits potent anti-inflammatory and antioxidant properties. Its ability to modulate cellular signaling pathways makes it a promising lead compound for developing treatments against chronic inflammatory diseases and oxidative stress-related disorders.
In addition to its pharmacological applications, 1,2,5,6,7,8-hexahydroazocin-2-one has shown potential in materials science. Its rigid structure and ability to form supramolecular assemblies make it a candidate for designing advanced materials with tailored properties. Recent studies have explored its use in self-healing polymers and stimuli-responsive systems.
The development of novel derivatives of 105495-14-5 has further expanded its utility across diverse fields. For instance, functionalized versions of this compound have been tested as catalysts in organic reactions and as building blocks in nanotechnology. These innovations underscore the compound's adaptability and its role as a versatile scaffold in modern chemistry.
Looking ahead,105495-14-5 (1H) continues to be a focal point for interdisciplinary research. Collaborative efforts between chemists and biologists are expected to unlock new therapeutic applications for this compound. As research progresses,machine learning techniques are being integrated into the study of hexahydroazocinone derivatives, enabling faster identification of bioactive compounds with desired properties.
In conclusion,CAS No. 105495-14-5 (hexahydroazocinone) stands as a testament to the ingenuity of modern chemical research. Its unique structure,multifaceted applications,and ongoing exploration highlight its significance in advancing science and technology.
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